6-(二甲氨基)己酸

描述

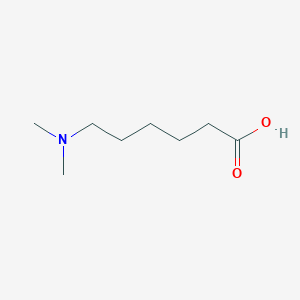

6-(Dimethylamino)hexanoic acid is an organic compound with the molecular formula C8H17NO2. It is a derivative of hexanoic acid, where a dimethylamino group is attached to the sixth carbon atom of the hexanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

科学研究应用

Pharmaceuticals

6-(Dimethylamino)hexanoic acid has been investigated for its potential therapeutic applications. It acts as a precursor in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

Key Findings :

- Mechanism of Action : The compound interacts with neurotransmitter systems, potentially modulating synaptic transmission and influencing neuroplasticity.

- Case Study : In a study examining the efficacy of related compounds, 6-(dimethylamino)hexanoic acid demonstrated neuroprotective effects in vitro, suggesting its utility in treating neurodegenerative diseases .

Biochemistry

This compound plays a crucial role in biochemical research, particularly in protein synthesis and modification.

Applications :

- Peptide Synthesis : It is used as a building block for synthesizing peptides with specific modifications, enhancing their stability and bioactivity .

- Fragmentation Control : Research indicates that the positioning of the dimethylamino group can influence peptide fragmentation patterns during mass spectrometry analysis .

Agriculture

6-(Dimethylamino)hexanoic acid is being explored for its potential use in agricultural applications, particularly as a biostimulant.

Research Insights :

- Studies have shown that it can enhance plant growth and resistance to stress by modulating metabolic pathways involved in plant defense mechanisms .

| Application | Effect | Reference |

|---|---|---|

| Plant Growth Promotion | Increased biomass and root development | |

| Stress Resistance | Enhanced tolerance to drought conditions |

Material Sciences

In material sciences, 6-(dimethylamino)hexanoic acid is utilized in the development of specialty chemicals and polymers.

Key Applications :

- Polymer Chemistry : It serves as a monomer for synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength.

| Property | Description |

|---|---|

| Thermal Stability | Enhanced resistance to degradation at high temperatures |

| Mechanical Strength | Improved tensile strength in polymer matrices |

Antimicrobial Activity

A notable study evaluated the antimicrobial properties of 6-(dimethylamino)hexanoic acid against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

The results indicated that the compound effectively inhibits bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent .

In Vivo Efficacy

In murine models, administration of 6-(dimethylamino)hexanoic acid resulted in significant reductions in bacterial load during infection, showcasing its therapeutic potential against infectious diseases .

作用机制

Target of Action

It is known that this compound is used in the synthesis of certain surfactants , suggesting that it may interact with lipid membranes or other hydrophobic structures within the cell.

Biochemical Pathways

The specific biochemical pathways affected by 6-(Dimethylamino)hexanoic acid are currently unknown

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)hexanoic acid typically involves the reaction of hexanoic acid with dimethylamine. One common method is the reductive amination of hexanoic acid using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of 6-(Dimethylamino)hexanoic acid may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

化学反应分析

Types of Reactions

6-(Dimethylamino)hexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Formation of hexanoic acid derivatives.

Reduction: Formation of hexanol derivatives.

Substitution: Formation of substituted hexanoic acid derivatives.

相似化合物的比较

Similar Compounds

6-Aminohexanoic acid: Similar structure but with an amino group instead of a dimethylamino group.

6-Methylaminohexanoic acid: Contains a methylamino group instead of a dimethylamino group.

6-Ethylaminohexanoic acid: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

6-(Dimethylamino)hexanoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological targets, making it valuable in various applications.

生物活性

6-(Dimethylamino)hexanoic acid, also known as 2-amino-6-(dimethylamino)hexanoic acid or Ne,Ne-dimethyllysine, is an alpha-amino acid characterized by a dimethylamino group at the sixth carbon of the hexanoic acid chain. This compound has garnered attention due to its potential biological activities, particularly in cellular metabolism and protein synthesis. This article reviews the biological activity of 6-(dimethylamino)hexanoic acid, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C8H18N2O2

- Molecular Weight : Approximately 174.24 g/mol

- Chirality : Exists as two enantiomers: (2S) and (2R).

6-(Dimethylamino)hexanoic acid exhibits various biological activities primarily through its interaction with specific enzymes and pathways:

- Cell Signaling : The compound may influence signaling pathways due to its structural resemblance to other biologically active molecules. It can activate G proteins and stimulate adenylate cyclase in pituitary cells, promoting neuropeptide hormone activity and influencing neuron projection development through the RAPGEF2/Rap1/B-Raf/ERK pathway .

- Metabolic Pathways : It serves as a precursor for other biologically active compounds, playing a role in glucose homeostasis and insulin secretion by pancreatic beta cells .

Biological Activities

- Antimicrobial Activity : Research indicates that compounds similar to 6-(dimethylamino)hexanoic acid exhibit antimicrobial properties against various pathogens. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria .

- Cytotoxicity : In vitro studies have demonstrated that related compounds can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegeneration where it may help modulate calcium levels and support neuronal health .

Case Study 1: Antimicrobial Properties

In a comparative study of various amino acids, 6-(dimethylamino)hexanoic acid showed promise in inhibiting the growth of specific bacterial strains. The study utilized a colorimetric assay to measure the minimum inhibitory concentration (MIC), revealing significant antimicrobial activity against selected Gram-positive bacteria.

Case Study 2: Cytotoxicity in Cancer Research

A research team evaluated the cytotoxic effects of 6-(dimethylamino)hexanoic acid on multiple cancer cell lines using the WST-1 assay. Results indicated that the compound induced apoptosis in sensitive cell lines while exhibiting minimal toxicity towards normal fibroblasts, suggesting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Aminohexanoic Acid | C7H15N1O2 | Basic amino acid; lacks dimethylamino group |

| Ne,Ne-Dimethyllysine | C8H18N2O2 | Contains two methyl groups on nitrogen; similar structure |

| L-Lysine | C6H14N2O2 | Essential amino acid; different side chain structure |

The unique structural features of 6-(dimethylamino)hexanoic acid enhance its biological activities compared to these similar compounds.

属性

IUPAC Name |

6-(dimethylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-9(2)7-5-3-4-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCSXNZBAVHUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-09-9 | |

| Record name | 6-(dimethylamino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。